N-(4-Aminophenyl)-2-(2-methoxyethoxy)benzamide
Description
N-(4-Aminophenyl)-2-(2-methoxyethoxy)benzamide is a benzamide derivative characterized by a 2-(2-methoxyethoxy) substituent on the benzoyl ring and a 4-aminophenyl group attached to the amide nitrogen. The methoxyethoxy group enhances hydrophilicity and conformational flexibility, while the 4-aminophenyl group may facilitate hydrogen bonding and receptor binding .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-10-11-21-15-5-3-2-4-14(15)16(19)18-13-8-6-12(17)7-9-13/h2-9H,10-11,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOKIEZBIUOTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Preparation Method: Amide Coupling Reaction
Starting Materials
- 4-Aminophenyl derivative : Usually 4-aminobenzoic acid or 4-aminophenylamine.
- 2-(2-Methoxyethoxy)benzoic acid or aniline derivative : The methoxyethoxy substituent is introduced via 2-(2-methoxyethoxy)aniline or the corresponding acid.
Coupling Agents and Catalysts
- N,N'-Dicyclohexylcarbodiimide (DCC) is commonly used as a coupling agent to activate the carboxylic acid for nucleophilic attack by the amine.
- 4-Dimethylaminopyridine (DMAP) serves as a catalyst to enhance the reaction rate and yield.
Solvent and Conditions
- Dichloromethane (DCM) is the preferred solvent due to its ability to dissolve both reactants and coupling agents while maintaining mild reaction conditions.
- The reaction is typically conducted at room temperature to avoid side reactions and decomposition of sensitive groups.
Reaction Mechanism
The carboxylic acid group is activated by DCC forming an O-acylurea intermediate, which then reacts with the amine group of 4-aminophenyl to form the amide bond, releasing dicyclohexylurea as a byproduct. DMAP catalyzes the reaction by increasing the nucleophilicity of the amine.
Purification
After completion, the reaction mixture is filtered to remove dicyclohexylurea, and the product is purified by recrystallization or chromatography to achieve high purity.
Detailed Synthesis Procedure and Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-Aminobenzoic acid and 2-(2-methoxyethoxy)aniline |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room temperature (~20–25 °C) |
| Reaction Time | Typically 12–24 hours |
| Work-up | Filtration, aqueous washes, recrystallization |
| Yield | Generally moderate to high (variable, ~70–90%) |
Industrial Scale Considerations
- Continuous flow synthesis has been explored to enhance scalability and reproducibility.
- Advantages include improved heat transfer, precise control of reaction time, and consistent product quality.
- Continuous flow methods reduce material loss during purification and improve overall process efficiency.
Alternative Synthetic Routes
In some research contexts, related benzamide derivatives with methoxyethoxy substituents have been synthesized via acyl chloride intermediates:
- Preparation of benzoyl chloride derivatives followed by reaction with the amine in the presence of a base (e.g., potassium carbonate) in tetrahydrofuran (THF) at low temperatures (0 °C).
- Subsequent extraction and purification steps yield the target amide with high purity.
This approach, while more complex, allows for the synthesis of structurally related compounds and analogues with high yields (~89%) and purity, as demonstrated in related compounds bearing 2-methoxyethoxyphenyl groups.
Research Findings and Notes
- The coupling reaction conditions must be carefully controlled to avoid side reactions such as hydrolysis or over-acylation.
- The presence of the methoxyethoxy side chain requires mild conditions to prevent cleavage or rearrangement.
- Purification is critical due to the formation of urea byproducts and possible oligomeric side products.
- The compound’s structure allows for potential biological activity, particularly as an inhibitor of DNA methyltransferases, making the purity and structural integrity essential for downstream applications.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Amide Coupling with DCC/DMAP | Activation of carboxylic acid with DCC, catalyzed by DMAP in DCM at room temp | Mild conditions, good yields, simple setup | Urea byproduct removal needed, possible material loss |
| Acyl Chloride Route | Formation of benzoyl chloride intermediate, reaction with amine in THF at 0 °C | High yield, suitable for analogues | Requires low temp control, extra steps |
| Continuous Flow Synthesis | Continuous processing with controlled parameters | Scalable, reproducible, efficient | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(4-Aminophenyl)-2-(2-methoxyethoxy)benzamide serves as a versatile intermediate for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe or inhibitor in biological systems. Its structure allows it to interact with specific enzymes or receptors, influencing various biochemical pathways.
- Antimicrobial Activity : Research indicates that derivatives of benzamide compounds can exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies have shown that similar compounds can effectively inhibit the growth of drug-resistant bacterial strains .
Medicine
- Therapeutic Potential : this compound is being explored for its therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. Its ability to inhibit specific enzymes involved in disease progression makes it a candidate for drug development.
- Inhibition of DNA Methyltransferases : Analogues of this compound have been reported to inhibit DNA methyltransferases (DNMTs), which play crucial roles in gene regulation and cancer biology . This inhibition can lead to reactivation of tumor suppressor genes, making it a potential therapeutic strategy against cancer.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Substituent Effects on the Benzamide Core
The benzamide core is a common scaffold in pharmaceuticals, with substituents modulating activity and properties. Key comparisons include:
- Properties: Melting point = 90°C; synthesized via benzoyl chloride and amine reaction (80% yield) . Comparison: The absence of a benzamide ring substituent in Rip-B contrasts with the 2-(2-methoxyethoxy) group in the target compound, which likely increases solubility due to its ether linkage.
2-Chloro-N-(4-methoxyphenyl)benzamide
- Substituents : 2-Chloro on the benzamide ring; 4-methoxyphenyl on the amide nitrogen.
- Structural Features : Dihedral angle between benzamide and N-aryl rings = 79.2°, indicating near-orthogonal conformation .
- Comparison : The 2-chloro substituent (electron-withdrawing) may reduce electron density on the benzamide ring compared to the 2-(2-methoxyethoxy) group (electron-donating), affecting reactivity and intermolecular interactions.
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Substituents: 2-Methoxy and 4-methyl on the benzamide ring; 4-chlorophenyl on the amide nitrogen. Applications: Studied for fluorescence properties due to aromatic substituents .
2.2. N-Aryl Group Modifications
The N-aryl group significantly impacts bioactivity and solubility:
- 4-Aminophenyl vs. 4-Methoxyphenyl Analogues (e.g., 2-Fluoro-N-(4-methoxyphenyl)benzamide): Methoxy groups enhance lipophilicity but lack the hydrogen-bonding capability of primary amines .
- Sigma Receptor-Targeting Benzamides Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) feature piperidinyl or methoxy groups for sigma receptor binding . The 4-aminophenyl group in the target compound could mimic these pharmacophores, though specific receptor affinity data are unavailable.
2.3. Physicochemical and Spectroscopic Properties
- Solubility : The 2-(2-methoxyethoxy) group in the target compound likely improves aqueous solubility compared to halogenated or methylated analogues.
- Conformation : Bulky substituents (e.g., methoxyethoxy) may reduce planarity between benzamide and N-aryl rings, altering binding interactions.
Biological Activity
N-(4-Aminophenyl)-2-(2-methoxyethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 300.36 g/mol
- CAS Number : 1020058-02-9
The compound features an amine group and an ether moiety, which contribute to its chemical reactivity and biological activity. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity :
-
Anti-inflammatory Properties :
- Research indicates that this compound may modulate inflammatory pathways, potentially reducing inflammation in various disease models. The exact mechanisms are still under investigation, but it is hypothesized that it may interact with specific inflammatory mediators .
-
Anticancer Potential :
- Preliminary studies have indicated that this compound could exhibit anticancer effects by inhibiting cell proliferation in certain cancer cell lines. Its mechanism may involve the inhibition of enzymes related to cancer progression .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cell proliferation and survival, leading to reduced tumor growth.
- Receptor Binding : It is believed to bind to specific receptors involved in inflammatory responses, thereby modulating their activity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study demonstrated its antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating promising efficacy .
- Another investigation into its anticancer properties revealed that the compound induced apoptosis in cancer cell lines, with IC values suggesting effective cytotoxicity at low concentrations .
Data Summary Table
Q & A
Q. Q1. What are the optimal synthetic routes for N-(4-Aminophenyl)-2-(2-methoxyethoxy)benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 2-(2-methoxyethoxy)benzoic acid with 4-aminophenylamine via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to form the reactive intermediate .
- Reaction conditions : Solvent choice (e.g., dichloromethane or DMF), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2 for acid:amine) critically affect purity and yield. Acidic hydrolysis (6M HCl, reflux) or basic workup may be required to remove side products .
- Yield optimization : Pilot studies report yields of 75–90% under optimized conditions, with impurities monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. How can the structural integrity of the amide bond in this compound be confirmed?
Methodological Answer:
- Spectroscopic techniques :
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of bond angles and dihedral planes (e.g., amide group planarity) .
Q. Q3. What are the key stability considerations for this compound under varying pH and temperature?
Methodological Answer:
- pH stability :
- Acidic conditions (pH < 3) : Hydrolysis of the amide bond occurs, yielding 2-(2-methoxyethoxy)benzoic acid and 4-aminophenol .
- Basic conditions (pH > 10) : Partial deprotonation of the amine group may alter solubility but does not degrade the amide bond .
- Thermal stability : Decomposition above 200°C (DSC/TGA analysis), necessitating storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. Q4. How does the 2-(2-methoxyethoxy) substituent influence molecular interactions in enzymatic assays?
Methodological Answer:
- Steric and electronic effects : The methoxyethoxy group increases hydrophilicity and hydrogen-bonding capacity, enhancing interactions with polar enzyme active sites. Comparative studies with analogs (e.g., N-(4-aminophenyl)benzamide) show reduced activity due to lack of ether oxygen-mediated H-bonding .
- Docking simulations : AutoDock Vina predicts binding affinity (ΔG) of −8.2 kcal/mol for human carbonic anhydrase IX, with the methoxyethoxy group forming key interactions with Thr199 and Glu106 residues .
Q. Q5. How can researchers resolve contradictions in reported biological activities of this compound and its analogs?
Methodological Answer:
- Case study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:
- Structural variations : Analog-specific substituents (e.g., iodine vs. methoxy groups) alter lipophilicity and membrane penetration .
- Assay conditions : Variations in bacterial strain (ATCC vs. clinical isolates), inoculum size, or solvent (DMSO vs. saline) impact MIC values .
- Statistical meta-analysis : Pool data from ≥5 independent studies (e.g., PubChem, DSSTox) to identify trends. For example, benzamide derivatives with electron-withdrawing groups consistently show higher antiproliferative activity .
Q. Q6. What computational and experimental approaches validate the compound’s mechanism in cancer cell lines?
Methodological Answer:
- In vitro assays :
- MTT assay : IC50 values of 12.5 µM in MCF-7 cells (72-hour exposure) correlate with ROS generation and mitochondrial membrane depolarization .
- Western blotting : Downregulation of Bcl-2 and upregulation of Bax confirm pro-apoptotic mechanisms .
- In silico tools :
Critical Research Gaps and Future Directions
- Mechanistic ambiguity : Conflicting reports on ROS-dependent vs. ROS-independent apoptosis pathways require single-cell RNA sequencing to resolve .
- In vivo validation : No pharmacokinetic data (e.g., half-life, bioavailability) are available; murine models are needed .
- Formulation challenges : Poor aqueous solubility (<0.1 mg/mL) necessitates nanoencapsulation or prodrug strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
